Methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate
Description
Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate is a chemical compound with the molecular formula C13H12O6 It is a derivative of isochromene, characterized by the presence of methoxy groups at the 6 and 7 positions, an oxo group at the 1 position, and a carboxylate ester group at the 4 position
Properties
Molecular Formula |
C13H18O6 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate |
InChI |
InChI=1S/C13H18O6/c1-16-10-4-7-8(5-11(10)17-2)13(15)19-6-9(7)12(14)18-3/h6-8,10-11H,4-5H2,1-3H3 |
InChI Key |
VWJHMMJIBAUJEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2C(CC1OC)C(=O)OC=C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate typically involves organic synthesis techniques. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6,7-dimethoxyphthalic anhydride with methanol in the presence of a catalyst can yield the desired compound. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate may involve optimized synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7,8-dimethoxy-1-oxo-1H-isochromene-3-carboxylate
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- 4-Hydroxy-2-quinolones
Uniqueness
Methyl 6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylate is unique due to its specific substitution pattern on the isochromene ring. The presence of methoxy groups at the 6 and 7 positions, combined with the oxo and carboxylate ester groups, imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
